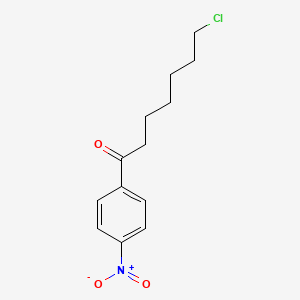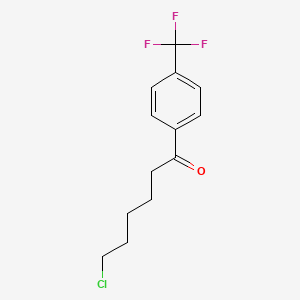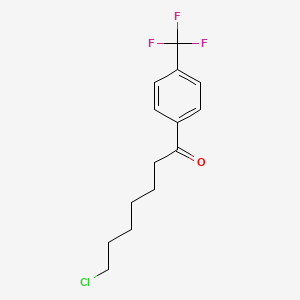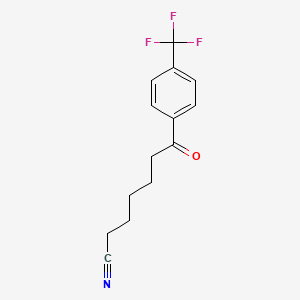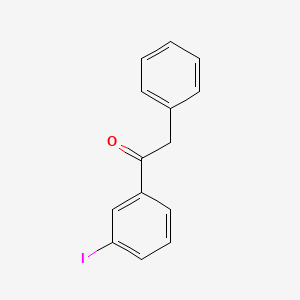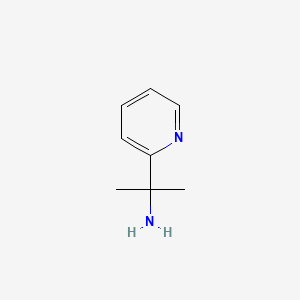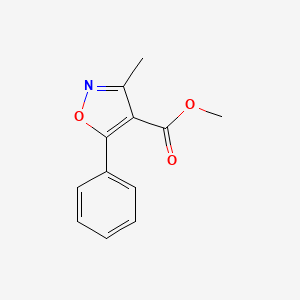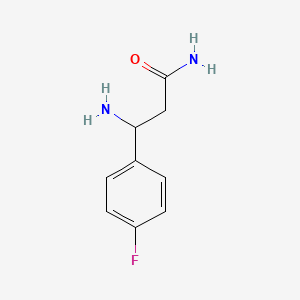![molecular formula C13H9IN2O2S B1324322 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 282734-63-8](/img/structure/B1324322.png)
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine
Übersicht
Beschreibung
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound with the molecular formula C13H9IN2O2S . It has a molecular weight of 384.2 . The compound is solid in physical form .
Synthesis Analysis
The synthesis of pyridine derivatives, such as “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine”, often involves copper-catalyzed iodine-mediated cyclizations of 2-aminopyridine with arylacetylenes . Another method involves the treatment of 2-chloropyridine or 2-bromopyridine with iodotrimethylsilane .Molecular Structure Analysis
The InChI code for “2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is 1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H .Physical And Chemical Properties Analysis
“2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a solid compound . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Kinase Inhibition for Therapeutic Agents
Azaindoles, the core structure of 1-Benzenesulfonyl-2-iodo-7-azaindole, are recognized for their significant biological activities. They are particularly used in the design of kinase inhibitors, contributing to drug discovery and innovation . Kinase inhibitors play a crucial role in targeted cancer therapies as they can interfere with specific cell signaling pathways that promote tumor growth and survival.
Fragment-Based Drug Discovery (FBDD)
The azaindole framework is utilized in FBDD programs to generate new molecules with potential therapeutic effects . FBDD is a technique where small chemical fragments are bound to the active sites of proteins and then linked or grown to produce potent inhibitors.
Electrophilic Substitution Reactions
1-Benzenesulfonyl-2-iodo-7-azaindole can undergo various electrophilic substitution reactions, which are fundamental in synthetic organic chemistry. These reactions are essential for constructing complex molecules and are often used in the synthesis of natural products and pharmaceuticals .
Structural Analysis for Drug Design
The azaindole moiety is used in structural analysis to design more potent and selective inhibitors. X-ray crystallography data of azaindole derivatives bound to protein targets provide insights for optimizing drug interactions .
Modulation of ADME-Tox Properties
Adjusting the azaindole core structure can fine-tune absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties of a compound. This is crucial for optimizing the pharmacokinetic profile of new drugs .
Synthetic Innovation
The compound serves as a building block for synthetic innovation, where novel syntheses are continuously updated. It is commercially available and used to create new structures within the azaindole research domain .
Solid Phase Synthesis
Solid phase synthesis methods applicable to combinatorial approaches in drug discovery often use indole derivatives. These methods enable the rapid generation of diverse compound libraries for high-throughput screening .
Enantioselective Synthesis
1-Benzenesulfonyl-2-iodo-7-azaindole can be used in enantioselective synthesis, which is vital for creating compounds with specific three-dimensional arrangements. This is particularly important in the pharmaceutical industry, where the chirality of a drug can affect its efficacy and safety .
Safety and Hazards
The compound is associated with several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), rinsing cautiously with water for several minutes in case of eye contact (P305+P338), and removing contact lenses if present and easy to do (P351) .
Wirkmechanismus
Target of Action
The primary targets of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine, also known as 1-Benzenesulfonyl-2-iodo-7-azaindole, are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells (signal transduction) and regulating cellular activities such as cell division .
Mode of Action
1-Benzenesulfonyl-2-iodo-7-azaindole interacts with its protein kinase targets by inhibiting their activity . The compound binds to the active site of the kinase, preventing it from phosphorylating other proteins. This inhibition disrupts the normal signaling pathways within the cell, leading to changes in cellular function .
Biochemical Pathways
The inhibition of protein kinases by 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine affects multiple biochemical pathways. These pathways are involved in a variety of cellular processes, including cell growth, cell cycle progression, and apoptosis (programmed cell death) . By disrupting these pathways, 1-Benzenesulfonyl-2-iodo-7-azaindole can alter the behavior of cells, potentially leading to therapeutic effects .
Pharmacokinetics
The pharmacokinetics of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound’s bioavailability is influenced by these factors . .
Result of Action
The molecular and cellular effects of 1-Benzenesulfonyl-2-iodo-7-azaindole’s action depend on the specific kinases it inhibits and the pathways these kinases are involved in . For example, if the compound inhibits kinases involved in cell growth, it could potentially slow down or stop the growth of cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine. Factors such as pH, temperature, and the presence of other molecules can affect how well the compound binds to its targets and exerts its effects . .
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-2-iodopyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9IN2O2S/c14-12-9-10-5-4-8-15-13(10)16(12)19(17,18)11-6-2-1-3-7-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWGDHZXCZZVWDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=CC=C3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9IN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20631491 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine | |
CAS RN |
282734-63-8 | |
| Record name | 1-(Benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20631491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(benzenesulfonyl)-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



